

synthesis of quinoxaline-2-carboxamides using quinoxaline-2-carbonyl chloride

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Compound of Interest

Compound Name: *Quinoxaline-2-carbonyl chloride*

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Application Notes & Protocols: Synthesis of Quinoxaline-2-Carboxamides

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of N-substituted quinoxaline-2-carboxamides, a class of heterocyclic compounds with significant therapeutic potential. The primary synthetic route detailed involves the conversion of quinoxaline-2-carboxylic acid into its reactive acyl chloride intermediate, followed by amidation with a diverse range of primary and secondary amines.

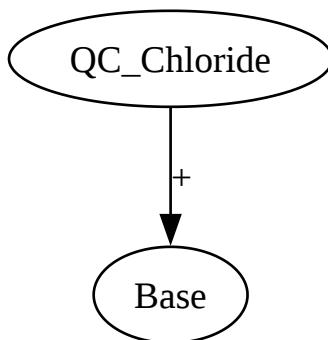
Quinoxaline derivatives are of high interest in medicinal chemistry due to their wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.^[1] Specifically, N-substituted quinoxaline-2-carboxamides have been identified as potent agents against *Mycobacterium tuberculosis* and various cancer cell lines.^[2] Their mechanism of action in cancer is often linked to the inhibition of critical cellular targets such as DNA topoisomerase and Vascular Endothelial Growth Factor Receptor (VEGFR), which are pivotal in cell proliferation and angiogenesis.^{[2][3][4]}

The following protocols and data are designed to enable researchers to efficiently synthesize a library of these compounds for structure-activity relationship (SAR) studies and further drug development.

Chemical Principles and Reaction Scheme

The synthesis of quinoxaline-2-carboxamides is typically achieved through a robust two-step process.

- Activation of Carboxylic Acid: Quinoxaline-2-carboxylic acid is first converted to the more reactive **quinoxaline-2-carbonyl chloride**. This is accomplished by using a chlorinating agent such as oxalyl chloride or thionyl chloride. The reaction is generally performed in an inert aprotic solvent.[5]
- Amide Bond Formation: The resulting **quinoxaline-2-carbonyl chloride** is then reacted in situ or after isolation with a selected primary or secondary amine. This nucleophilic acyl substitution reaction readily forms the stable amide bond. A base, such as triethylamine or pyridine, is typically added to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction.[6]



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Experimental Protocols

The following sections provide detailed, step-by-step methodologies for the synthesis of the precursor quinoxaline-2-carboxylic acid and the final quinoxaline-2-carboxamide products.

Protocol 1: Synthesis of Quinoxaline-2-Carboxylic Acid

This precursor can be synthesized from o-phenylenediamine and a suitable dicarbonyl compound or its equivalent. A cost-efficient and scalable method involves the condensation of o-phenylenediamine with D-fructose, followed by oxidative cleavage of the resulting polyol side chain.[7]

Materials:

- o-Phenylenediamine
- D-Fructose
- Glacial Acetic Acid
- Hydrogen Peroxide (30% w/w)
- Sodium Hydroxide (NaOH)
- Hydrochloric Acid (HCl)
- Deionized Water

Procedure:

- Condensation: To a suitable reaction vessel, add o-phenylenediamine (1.0 eq) and a 10% aqueous solution of acetic acid. Stir the mixture for 30 minutes.
- Add D-fructose (1.0 eq) portion-wise to the stirring mixture.
- Heat the reaction mixture to 80°C and maintain for 18 hours.
- Cool the mixture to 10°C and hold for 5 hours to allow precipitation.
- Filter the resulting solid (2-tetrahydroxybutylquinoxaline), wash with cold water, and dry.
- Oxidation: Suspend the dried intermediate (1.0 eq) in water. Add a 3M NaOH solution until the pH reaches 12.
- Cool the mixture to 10°C in an ice bath. Slowly add 30% hydrogen peroxide (8.0 eq) dropwise, keeping the internal temperature below 25°C.
- Stir the reaction at room temperature for 24 hours.
- Acidify the reaction mixture to pH 2 with concentrated HCl. The product, quinoxaline-2-carboxylic acid, will precipitate.

- Filter the solid, wash thoroughly with cold water, and dry under vacuum to yield the final precursor.

Protocol 2: Synthesis of N-Substituted Quinoxaline-2-Carboxamides

This protocol details the conversion of quinoxaline-2-carboxylic acid to the target amides.[\[5\]](#)

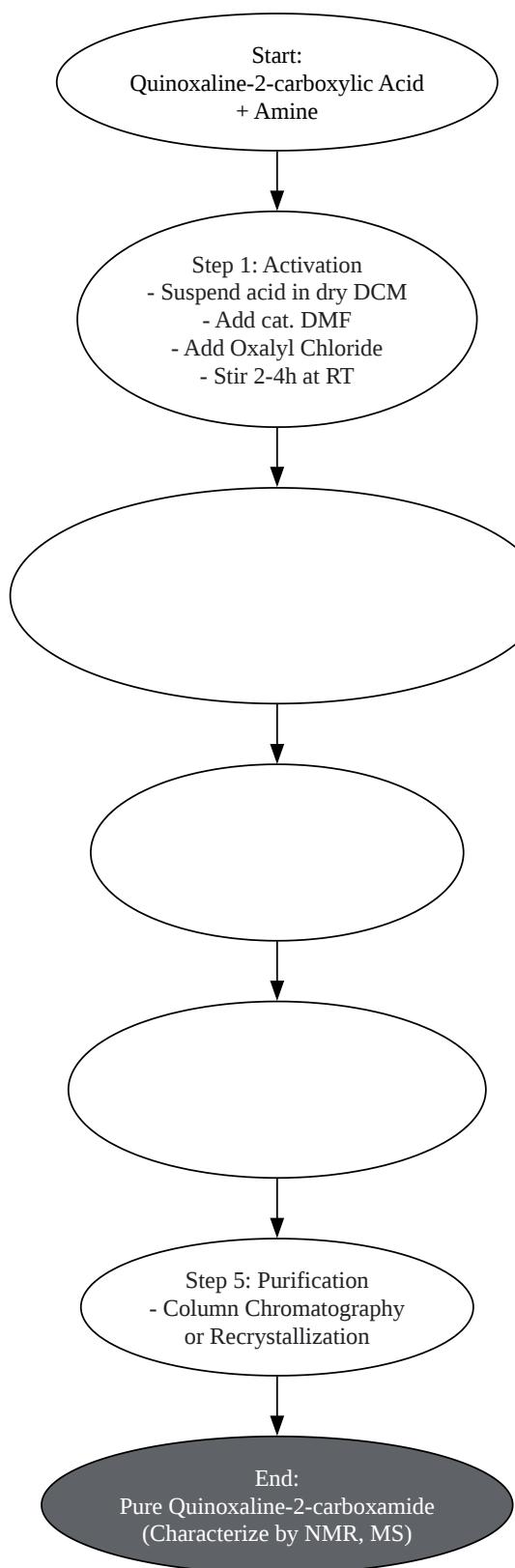
Materials:

- Quinoxaline-2-carboxylic acid (1.0 eq)
- Oxalyl chloride (2.0 eq)
- Dry Dichloromethane (DCM)
- Dry Dimethylformamide (DMF) (catalytic amount)
- Substituted primary or secondary amine (1.1 eq)
- Triethylamine (TEA) (3.0 eq)
- Saturated sodium bicarbonate (NaHCO_3) solution
- Brine (saturated NaCl solution)
- Anhydrous sodium sulfate (Na_2SO_4)
- Silica gel for column chromatography

Procedure:

- Acyl Chloride Formation: Suspend quinoxaline-2-carboxylic acid (1.0 eq) in dry DCM under an inert atmosphere (e.g., Nitrogen).
- Add a catalytic amount of dry DMF (1-2 drops).
- Slowly add oxalyl chloride (2.0 eq) to the suspension at room temperature.

- Stir the mixture for 2-4 hours. The reaction is complete when the solution becomes clear and gas evolution ceases. The resulting solution contains the **quinoxaline-2-carbonyl chloride** intermediate.
- Amide Formation: In a separate flask, dissolve the desired amine (1.1 eq) and triethylamine (3.0 eq) in dry DCM.
- Cool the amine solution to 0°C in an ice bath.
- Slowly add the previously prepared **quinoxaline-2-carbonyl chloride** solution dropwise to the cooled amine solution with vigorous stirring.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-16 hours. Monitor reaction progress using Thin Layer Chromatography (TLC).
- Work-up and Purification: Once the reaction is complete, wash the mixture sequentially with water, saturated NaHCO₃ solution, and brine.
- Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- Purify the crude product by silica gel column chromatography or recrystallization to obtain the pure N-substituted quinoxaline-2-carboxamide.

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Data Presentation: Biological Activity

The synthesized quinoxaline-2-carboxamides exhibit significant biological activity. The tables below summarize the in vitro antimycobacterial and cytotoxic activities of representative N-phenyl and N-benzyl derivatives.[\[5\]](#)

Table 1: Antimycobacterial and Cytotoxic Activity of N-Phenyl Quinoxaline-2-carboxamides

Compound	Substituent (R)	MIC M. tuberculosis H37Ra (μ g/mL)	Cytotoxicity IC ₅₀ (μ M) on HepG2 Cells
1	H	125	> 30
2	4-F	62.5	> 30
3	4-Cl	31.25	> 30
4	4-Br	15.62	> 30
5	4-CH ₃	62.5	> 30
6	4-CF ₃	31.25	> 30
7	4-OCH ₃	62.5	> 30
8	2-Cl	15.62	> 30
9	2-Br	15.62	> 30

MIC: Minimum Inhibitory Concentration. IC₅₀: Half-maximal Inhibitory Concentration.

Table 2: Antimycobacterial and Cytotoxic Activity of N-Benzyl Quinoxaline-2-carboxamides

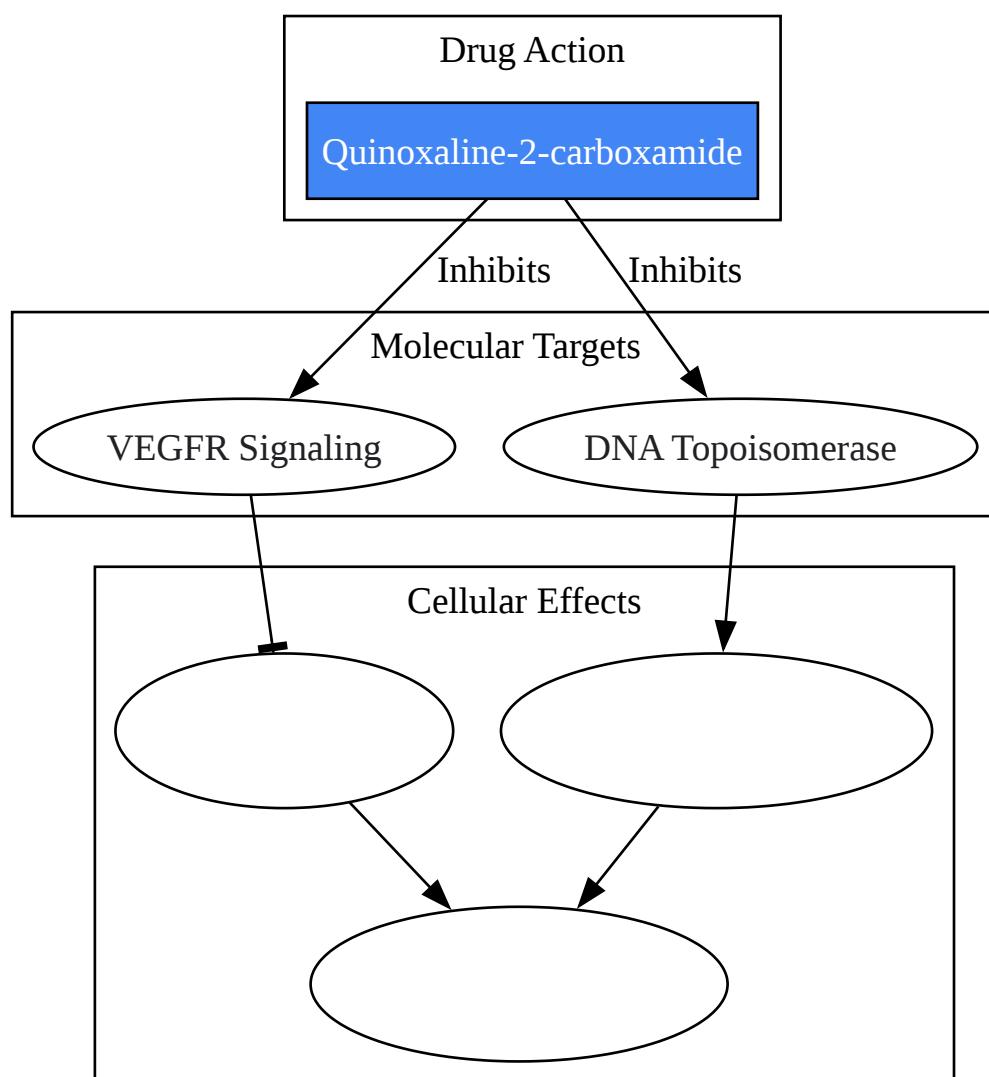
Compound	Substituent (R)	MIC M. tuberculosis H37Ra (µg/mL)	Cytotoxicity IC ₅₀ (µM) on HepG2 Cells
10	H	7.81	> 30
11	4-F	7.81	> 30
12	4-Cl	3.91	> 30
13	4-Br	3.91	> 30
14	4-CN	7.81	> 30
15	4-NO ₂	7.81	> 30
16	4-CF ₃	7.81	> 30
17	2-Cl	3.91	> 30
18	Naphthalen-1-yl	7.81	14.3

N-benzyl derivatives generally show superior antimycobacterial activity compared to N-phenyl analogs.[\[5\]](#)

Biological Mechanism of Action

Quinoxaline-2-carboxamides exert their anticancer effects by targeting fundamental cellular processes required for tumor growth and survival. Molecular docking studies and biological assays suggest that these compounds can inhibit key enzymes like DNA topoisomerase and receptor tyrosine kinases such as VEGFR.[\[2\]](#)

- **DNA Topoisomerase Inhibition:** By inhibiting topoisomerase, these compounds interfere with DNA replication and repair, leading to the accumulation of DNA strand breaks and ultimately triggering apoptosis (programmed cell death).
- **VEGFR Inhibition:** VEGFR is a key receptor in the angiogenesis pathway, which is the process of forming new blood vessels. By blocking VEGFR signaling, quinoxaline derivatives can cut off the blood supply to tumors, thereby inhibiting their growth and metastasis.



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